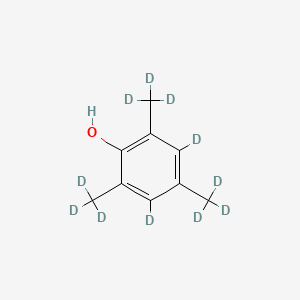
2,4,6-Trimethylphenol-D11
Overview
Description
2,4,6-Trimethylphenol-D11 is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 147.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2,4,6-Trimethylphenol-D11 is a deuterium-labeled version of 2,4,6-Trimethylphenol . The primary target of this compound is organic matter . Organic matter plays a crucial role in various biological and environmental processes.
Mode of Action
This compound interacts with its target, organic matter, by undergoing rapid oxidation . This oxidation process is facilitated by singlet oxygen in an aqueous solution .
Biochemical Pathways
The oxidation of this compound by singlet oxygen leads to changes in the organic matter with which it interacts . .
Pharmacokinetics
The incorporation of deuterium into drug molecules, such as this compound, is often used as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The primary result of the action of this compound is the oxidation of organic matter
Action Environment
The action of this compound, specifically its oxidation by singlet oxygen, occurs in an aqueous solution . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of water and oxygen.
Biochemical Analysis
Biochemical Properties
2,4,6-Trimethylphenol-D11 plays a significant role in biochemical reactions, primarily as a probe compound that reacts with organic matter. It is rapidly oxidized by singlet oxygen in aqueous solutions . The compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to interact with chloroperoxidase, an enzyme that catalyzes the oxidation of chloride ions to hypochlorous acid
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s oxidation by singlet oxygen can lead to the generation of reactive oxygen species (ROS), which are known to affect cell signaling and gene expression . Additionally, the presence of deuterium can alter the compound’s metabolic profile, potentially affecting cellular metabolism and energy production . These effects are essential for understanding the compound’s impact on cellular function and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with singlet oxygen and subsequent oxidation. This reaction leads to the formation of various oxidative products that can interact with biomolecules, including proteins and nucleic acids . The compound’s deuterium labeling allows for precise tracking of these interactions, providing insights into its role in oxidative stress and enzyme-catalyzed reactions. Additionally, the compound’s interaction with chloroperoxidase highlights its potential as a tool for studying enzyme mechanisms and oxidative processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under recommended storage conditions, but its oxidation in aqueous solutions can lead to the formation of degradation products. Long-term studies have shown that these degradation products can affect cellular function, including alterations in gene expression and metabolic activity . Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage . These dosage effects are essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its oxidation by singlet oxygen. The compound interacts with enzymes such as chloroperoxidase, which catalyzes its oxidation to form reactive intermediates . These intermediates can further react with other biomolecules, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s deuterium labeling allows for precise tracking of its localization and accumulation in various cellular compartments
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules involved in oxidative stress and metabolic processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRYUXCVCCNUFE-JXCHDVSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


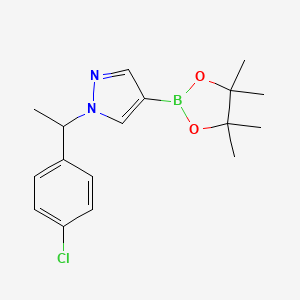
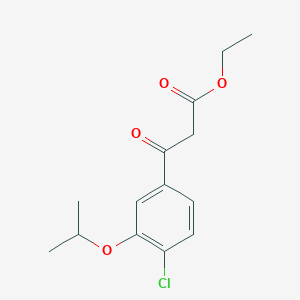
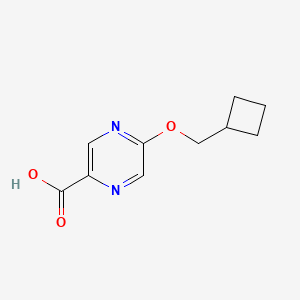

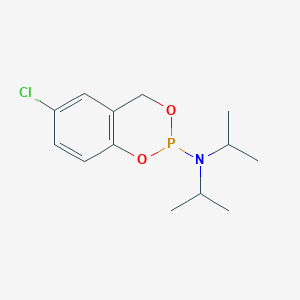


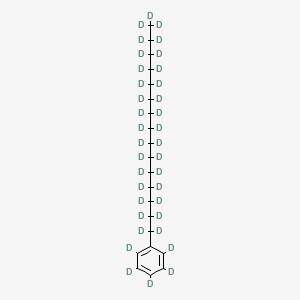
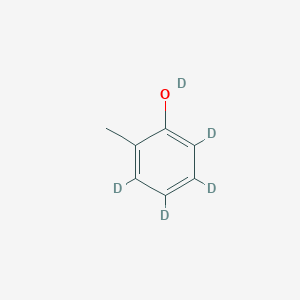

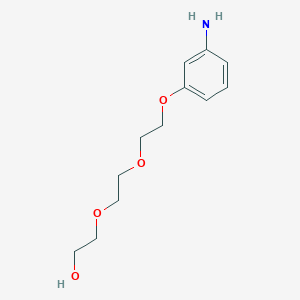
![(2,6-dichlorophenyl)(1H-pyrrolo[2,3-c]pyridin-3-yl)methanone](/img/structure/B1472692.png)

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472695.png)
